molecular formula C12H12ClFO2 B15311230 1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid

1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid

Cat. No.: B15311230
M. Wt: 242.67 g/mol
InChI Key: BFXVUILTINTHLC-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C12H12ClFO2. It is a derivative of cyclopentane carboxylic acid, featuring a 5-chloro-2-fluorophenyl group attached to the cyclopentane ring.

Preparation Methods

The synthesis of 1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, using reagents like chlorine, nitric acid, or sulfuric acid.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Scientific Research Applications

1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic ring allows it to bind to active sites, potentially inhibiting or modulating the activity of enzymes involved in inflammatory pathways. This interaction can lead to reduced inflammation and pain .

Comparison with Similar Compounds

1-(5-Chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid can be compared to other similar compounds, such as:

    1-(2-Fluorophenyl)cyclopentane-1-carboxylic acid: This compound lacks the chlorine atom, which may result in different chemical reactivity and biological activity.

    1-(5-Chloro-2-methylphenyl)cyclopentane-1-carboxylic acid: The presence of a methyl group instead of a fluorine atom can alter the compound’s properties and applications.

    1-(5-Bromo-2-fluorophenyl)cyclopentane-1-carboxylic acid:

These comparisons highlight the unique properties of this compound, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H12ClFO2

Molecular Weight

242.67 g/mol

IUPAC Name

1-(5-chloro-2-fluorophenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H12ClFO2/c13-8-3-4-10(14)9(7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16)

InChI Key

BFXVUILTINTHLC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C(C=CC(=C2)Cl)F)C(=O)O

Origin of Product

United States

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